molecular formula C15H27NO2 B6897472 Oxan-3-yl-(4-propylazepan-1-yl)methanone

Oxan-3-yl-(4-propylazepan-1-yl)methanone

Cat. No.: B6897472
M. Wt: 253.38 g/mol
InChI Key: FEOAVICOLHHAAQ-UHFFFAOYSA-N
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Description

Oxan-3-yl-(4-propylazepan-1-yl)methanone is a synthetic ketone derivative featuring a six-membered oxane (tetrahydropyran) ring and a seven-membered azepane ring substituted with a propyl group. This compound is hypothesized to serve as a precursor or intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzyme systems due to its structural resemblance to bioactive azepane derivatives .

Properties

IUPAC Name

oxan-3-yl-(4-propylazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO2/c1-2-5-13-6-3-9-16(10-8-13)15(17)14-7-4-11-18-12-14/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOAVICOLHHAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCN(CC1)C(=O)C2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxan-3-yl-(4-propylazepan-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.

    Synthesis of the Azepane Ring: The azepane ring is often prepared by the cyclization of a suitable amine precursor, such as a diamine, under high-temperature conditions.

    Coupling Reaction: The oxane and azepane rings are then coupled using a methanone linker, typically through a condensation reaction involving a carbonyl compound and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxan-3-yl-(4-propylazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxane or azepane rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Oxan-3-yl-(4-propylazepan-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Oxan-3-yl-(4-propylazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Phenyl-1H-1,2,3-triazol-1-yl)oxepane ()

  • Structure : A seven-membered oxepane ring fused with a phenyl-substituted triazole.
  • Synthesis: Prepared via reflux of triazole derivatives with dichloropyridine in ethanol, yielding 88% product .
  • Key Differences: Ring System: Oxepane (7-membered oxygen ring) vs. oxane (6-membered) in the target compound. Functional Groups: Triazole (aromatic heterocycle) vs. azepane (saturated nitrogen heterocycle).

8-O-Acetylshanzhiside Methyl Ester ()

  • Structure : Iridoid glycoside with acetyl and methyl ester groups, a cyclopenta[c]pyran core, and a glucose moiety.
  • Physicochemical Properties : Polar due to multiple hydroxyl groups; used as a reference standard in pharmacological and cosmetic research .
  • Key Differences :
    • Complexity : The glycoside structure is significantly larger and more polar than the target compound.
    • Bioactivity : Shanzhiside derivatives exhibit anti-inflammatory and neuroprotective effects, contrasting with the target compound’s untested but hypothesized CNS activity.

Generic Azepane Derivatives

  • Structure : Azepane (azepan-1-yl) rings are common in pharmaceuticals (e.g., benzazepines for dopamine modulation).
  • Comparison :
    • Substituent Effects : The 4-propyl group in the target compound may enhance membrane permeability compared to unsubstituted azepanes.
    • Synthetic Accessibility : Azepane derivatives often require multi-step synthesis, whereas the target compound’s ketone linkage simplifies modular assembly.

Comparative Data Table

Property Oxan-3-yl-(4-propylazepan-1-yl)methanone 3-(4-Phenyltriazolyl)oxepane 8-O-Acetylshanzhiside Methyl Ester
Molecular Weight ~265 g/mol (estimated) 292.3 g/mol 534.5 g/mol
Key Functional Groups Ketone, oxane, azepane Triazole, oxepane Acetyl, methyl ester, glycoside
Solubility Moderate (lipophilic azepane) Low (nonpolar triazole) High (polar glycoside)
Synthetic Yield Not reported 88% Not applicable (natural product)
Primary Applications Hypothesized CNS intermediate Click chemistry, catalysis Pharmacological reference standard

Research Findings and Limitations

  • Structural Insights : The target compound’s azepane-propyl group may confer greater metabolic stability than smaller alkyl chains (e.g., methyl or ethyl) in analogous compounds.
  • Gaps in Data: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures ) are available for the target compound, limiting mechanistic insights.
  • Synthesis Optimization : ’s high-yield triazole-oxepane synthesis suggests that similar reflux conditions with sodium acetate could be adapted for the target compound .

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